molecular formula C18H17N3O2S2 B2559052 N-(2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864918-60-5

N-(2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2559052
CAS No.: 864918-60-5
M. Wt: 371.47
InChI Key: UFCQLEYPZKRPHK-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-thiadiazole core substituted at the 3-position with an o-tolyl (2-methylphenyl) group and at the 5-position with a thioether-linked acetamide moiety. Its structure combines a sulfur-rich heterocycle with aromatic substituents, making it a candidate for diverse biological activities, including anticancer and anti-inflammatory applications .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-12-7-3-4-8-13(12)17-20-18(25-21-17)24-11-16(22)19-14-9-5-6-10-15(14)23-2/h3-10H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCQLEYPZKRPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 2-methoxyphenylamine with 3-(o-tolyl)-1,2,4-thiadiazole-5-thiol in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include steps such as crystallization and recrystallization to further purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The methoxy group and the tolyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : N-(2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide serves as a precursor in the synthesis of more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) enhances its utility in synthetic organic chemistry.

Biology

  • Enzyme Inhibition Studies : The compound has shown promise in studying enzyme interactions due to its ability to bind with specific molecular targets. This characteristic is crucial for understanding biochemical pathways and developing enzyme inhibitors.
  • Antifungal Activity : Research indicates that this compound can disrupt the membrane integrity of fungal cells, inhibiting their growth effectively.

Medicine

  • Anticancer Properties : In vitro studies have demonstrated that this compound induces apoptosis in various cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer). The mechanism involves upregulating pro-apoptotic proteins while downregulating anti-apoptotic proteins.

The following table summarizes the biological activities associated with this compound:

Activity TypeEffect/MechanismReference
AnticancerInduces apoptosis in cancer cells
AntifungalDisrupts fungal cell membranes
Enzyme InhibitionModulates enzyme activity
NeuroprotectiveImproves cognitive function in murine models

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various thiadiazole derivatives on the A431 human epidermoid carcinoma cell line. Among the tested compounds, those containing the thiadiazole moiety showed significant cytotoxicity. This compound demonstrated notable efficacy through apoptosis induction via Western blot analysis.

Case Study 2: Neuroprotective Effects

Research involving murine models indicated that treatment with this compound resulted in significant improvements in neuropsychic behavior and cognitive function. The mechanism was linked to the inhibition of monoamine oxidase A (MAO-A), suggesting its potential role in treating neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and tolyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Variations

1,2,4-Thiadiazole vs. 1,2,4-Triazole Derivatives
  • Key Example : 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide ()
    • Structural Difference : Replaces the thiadiazole with a triazole ring.
    • Impact : Triazoles exhibit greater metabolic stability due to reduced electrophilicity compared to thiadiazoles. However, thiadiazoles may offer stronger enzyme inhibition via sulfur-mediated interactions .
Thiadiazole vs. Thiazole Derivatives
  • Key Example: 2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide () Structural Difference: Thiazole replaces thiadiazole, altering electronic properties. Thiadiazoles may enhance cytotoxicity in cancer models .

Substituent Modifications

Aryl Group Variations
  • Anti-inflammatory Lead: 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111) () Comparison: Replaces o-tolyl with pyridyl and 3-methylphenyl groups. Activity: AS111 is 1.28× more active than diclofenac, suggesting pyridyl substituents enhance anti-inflammatory activity. The o-tolyl group in the target compound may confer steric bulk, influencing receptor binding .
Thioether-Linked Acetamide Variations
  • Example : 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
    • Structural Difference : Fluorophenyl vs. 2-methoxyphenyl substitution.
    • Impact : Fluorine increases electronegativity and membrane permeability, while methoxy groups improve hydrogen-bonding capacity .
Anticancer Activity
  • Thiadiazole Derivatives : Compound 7b (IC50 = 1.61 µg/mL) and 11 (IC50 = 1.98 µg/mL) from show potent activity against HepG-2 cells.
    • Mechanism : Thiadiazole-thioacetamide hybrids likely disrupt tubulin polymerization or DNA synthesis .
Enzyme Binding
  • Hybrid Compound: Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate () Comparison: Dual thiadiazole-triazole structure exhibits superior enzyme interaction energy. Implication: The target compound’s single thiadiazole core may simplify synthesis while retaining activity .

Biological Activity

N-(2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that integrates a thiadiazole ring structure, which has been widely studied for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Structural Features

The compound features several key structural components:

  • Thiadiazole Ring : Known for its pharmacological relevance.
  • Acetamide Group : Commonly found in various pharmaceuticals.
  • Methoxy and Tolyl Substituents : These enhance structural diversity and potentially influence biological interactions.

1. Antimicrobial Properties

The antimicrobial activity of thiadiazole derivatives has been extensively documented. Research indicates that compounds with the thiadiazole structure exhibit significant antibacterial and antifungal properties. For instance:

CompoundActivityMIC (μg/mL)Target Organisms
2-Amino-1,3,4-thiadiazole DerivativeAntibacterial32.6S. aureus, E. coli
2-Amino-1,3,4-thiadiazole DerivativeAntifungal47.5A. niger, C. albicans

These findings suggest that this compound may exhibit similar properties due to its structural composition .

2. Cytotoxic and Anticancer Activities

Thiadiazole derivatives have also been explored for their anticancer potential. Studies have shown that certain derivatives can inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (μg/mL)Mechanism
Thiadiazole Derivative AMCF-7 (Breast Cancer)0.28Apoptosis induction
Thiadiazole Derivative BA549 (Lung Cancer)0.52Tubulin interaction

The mechanism often involves apoptosis without cell cycle arrest, highlighting the potential of these compounds in cancer therapy .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Biological Macromolecules : The compound may modulate the activity of target proteins via hydrogen bonding and hydrophobic interactions.
  • Inhibition of Enzymatic Pathways : It may inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses.

Case Studies

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:

  • Study on Antimicrobial Activity : A series of thiadiazole compounds were synthesized and tested against various pathogens. The results indicated a strong correlation between structural modifications and enhanced antimicrobial efficacy.
  • Cytotoxicity Assessment : In vitro studies demonstrated that specific substitutions on the thiadiazole ring significantly increased cytotoxicity against cancer cell lines.

Q & A

Basic: What are the common synthetic routes for synthesizing N-(2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,2,4-thiadiazole core via cyclization of thiosemicarbazides or reaction of thioamides with nitriles under acidic conditions .
  • Step 2: Introduction of the o-tolyl group at the 3-position of the thiadiazole ring using Suzuki coupling or nucleophilic substitution, depending on precursor availability .
  • Step 3: Thioether linkage formation between the thiadiazole and acetamide moiety. This is achieved by reacting 5-mercapto-1,2,4-thiadiazole derivatives with 2-chloro-N-(2-methoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Purification: Column chromatography or recrystallization from ethanol-DMF mixtures is used to isolate the final product .

Key Methodological Considerations:

  • Monitor reaction progress via TLC (e.g., hexane:ethyl acetate = 9:1) .
  • Optimize stoichiometry to avoid side products, particularly during thioether bond formation .

Basic: Which spectroscopic and analytical techniques are used to characterize this compound?

Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹, N-H bend at ~3468 cm⁻¹) .
  • ¹H/¹³C NMR: Confirms structural integrity:
    • Methoxy group resonance at δ 3.8–4.0 ppm .
    • Aromatic protons (o-tolyl and methoxyphenyl) between δ 6.9–7.5 ppm .
  • Mass Spectrometry (MS): Determines molecular weight (e.g., [M+1]⁺ peak at m/z 430.2 for analogous compounds) .
  • Elemental Analysis: Validates purity by matching calculated vs. observed C, H, N percentages (e.g., C: 53.1% calculated vs. 54.21% observed) .

Advanced Tip: X-ray crystallography (if crystals are obtainable) can resolve ambiguities in stereochemistry or crystal packing effects .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

  • Solvent Selection: Use DMF for thiadiazole-amine coupling due to its high polarity and ability to stabilize intermediates .
  • Temperature Control: Reflux conditions (e.g., 80–100°C) for cyclization steps, but room temperature for acid-sensitive reactions .
  • Catalysis: Introduce catalytic Pd(PPh₃)₄ for Suzuki coupling to enhance o-tolyl group incorporation .
  • Workup Strategies: Quench reactions with ice-water to precipitate products, minimizing solubility-related losses .

Data Contradiction Resolution:
If yields vary between batches, analyze intermediates via HPLC to identify unreacted starting materials or byproducts .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from:

  • Assay Variability: Standardize protocols (e.g., MIC for antimicrobial activity) across labs .
  • Structural Analog Confusion: Confirm substituent positions (e.g., o-tolyl vs. p-tolyl) via NMR to rule out isomer contamination .
  • Cellular Uptake Differences: Use logP calculations (e.g., ClogP = 3.2) to assess membrane permeability discrepancies .

Case Study: Analogous thiadiazoles show varying antifungal activity depending on methoxy group placement; SAR studies suggest ortho-substitution enhances target binding .

Advanced: What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?

Answer:

  • Substituent Variation: Replace o-tolyl with electron-withdrawing groups (e.g., 4-Cl-phenyl) to test electronic effects on bioactivity .
  • Scaffold Hopping: Substitute the 1,2,4-thiadiazole core with 1,3,4-oxadiazole to assess ring flexibility .
  • Protease Inhibition Screening: Use computational docking (Glide XP) to prioritize analogs with predicted binding to targets like CDK5/p25 .

Methodological Note: Synthesize a focused library (10–20 derivatives) and validate SAR trends using dose-response assays .

Basic: What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Antimicrobial Activity: Broth microdilution (MIC) against S. aureus and C. albicans .
  • Kinase Inhibition: Fluorescence-based assays for CDK5/p25 inhibition, using roscovitine as a positive control .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to determine IC₅₀ values .

Protocol Optimization: Include DMSO controls (≤1% v/v) to avoid solvent toxicity artifacts .

Advanced: How can computational docking predict the compound’s interaction with biological targets?

Answer:

  • Glide XP Docking: Incorporate hydrophobic enclosure scoring to prioritize poses where the o-tolyl group occupies hydrophobic pockets .
  • WaterMap Analysis: Identify conserved water molecules in the binding site that may displace the methoxyphenyl moiety .
  • MD Simulations: Run 100-ns trajectories to assess binding stability, focusing on thiadiazole-thioacetamide hinge interactions .

Validation: Compare predicted binding energies (ΔG) with experimental IC₅₀ values from kinase assays .

Basic: What solubility and formulation considerations are critical for in vivo studies?

Answer:

  • Solubility Screening: Test in PBS (pH 7.4), PEG-400, or cyclodextrin solutions. Thioacetamide derivatives often require co-solvents due to low aqueous solubility (e.g., <10 µg/mL) .
  • Formulation Strategies: Nanoemulsions or liposomal encapsulation improve bioavailability for IV administration .
  • Stability: Monitor degradation under UV light and physiological pH via HPLC to ensure compound integrity .

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